3-((3-Fluorophenoxy)methyl)piperidin-3-ol
Overview
Description
3-((3-Fluorophenoxy)methyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol It is characterized by the presence of a piperidine ring substituted with a fluorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol typically involves the reaction of 3-fluorophenol with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-fluorophenol, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorophenoxy)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety .
Scientific Research Applications
3-((3-Fluorophenoxy)methyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Fluorophenoxy)methyl)piperidin-3-ol
- 3-((3-Chlorophenoxy)methyl)piperidin-3-ol
- 3-((3-Bromophenoxy)methyl)piperidin-3-ol
Uniqueness
3-((3-Fluorophenoxy)methyl)piperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets compared to other halogenated derivatives .
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYWOOFRSGOAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(COC2=CC(=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624557 | |
Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-32-7 | |
Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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